Methyltrioctylammonium chloride

Übersicht

Beschreibung

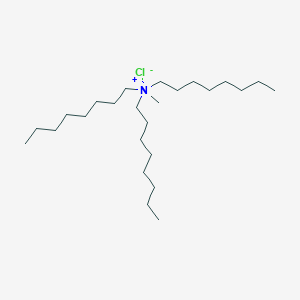

Methyltrioctylammonium chloride (MTOAC) is a quaternary ammonium salt with the molecular formula C₂₅H₅₄ClN and an average molecular mass of 404.164 g/mol . Structurally, it consists of a central nitrogen atom bonded to one methyl group and three octyl chains, rendering it highly hydrophobic. MTOAC is widely used as a phase-transfer catalyst and anion-exchange extractant in industrial processes, particularly for separating cobalt(II) from nickel(II) in chloride-rich solutions . Its efficacy stems from its ability to form stable ion pairs with metal-chloride complexes, enabling selective extraction under conditions where other extractants fail .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyltrioctylammonium chloride can be synthesized through the reaction of trioctylamine with methyl chloride. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves heating the reactants to a temperature of around 170°C and maintaining this temperature for about 8 hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are placed in a reaction vessel, and the mixture is stirred continuously while maintaining the required temperature. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyltrioctylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: While not commonly involved in redox reactions itself, it can act as a phase transfer catalyst in such reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions with this compound include hydroxide ions, cyanide ions, and thiolate ions.

Major Products

The major products formed from reactions involving this compound depend on the specific nucleophile or reactant used. For example, when used as a catalyst in the synthesis of acridine dione derivatives, the major products are acridine diones .

Wissenschaftliche Forschungsanwendungen

Applications Overview

MTOAC serves multiple roles in chemical processes, primarily as a phase transfer catalyst and a reagent for metal extraction. Below are detailed applications:

Organic Chemistry

Phase Transfer Catalyst

MTOAC is extensively used as a phase transfer catalyst in various organic reactions. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction efficiency. Notable reactions include:

- Catalytic Oxidation of Cyclohexene : MTOAC catalyzes the oxidation of cyclohexene to 1,6-hexanedioic acid, providing an environmentally friendly alternative to traditional methods that produce hazardous waste .

- Synthesis of Acridine Dione Derivatives : It acts as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehydes and dimedone under ultrasonic irradiation .

- Suzuki-Miyaura Cross-Coupling Reactions : MTOAC is employed in cross-coupling reactions involving aryl and heteroaryl chlorides in aqueous media .

Metal Extraction

Liquid Anion Exchanger

MTOAC functions as a liquid anion exchanger for the extraction of metals from aqueous solutions. Its applications include:

- Recovery of Heavy Metals : It has been successfully used for the extraction of metals such as palladium and platinum from exhausted catalysts .

- Wastewater Treatment : MTOAC facilitates the removal of heavy metals from wastewater, contributing to environmental remediation efforts .

Environmental Applications

MTOAC's role in environmental science includes:

- Waste Treatment : It has been utilized for the recovery of acids or acid salts from industrial waste streams, improving waste management practices .

- Foaming Control : In wastewater treatment containing anionic surfactants, MTOAC helps control foaming, enhancing treatment efficiency .

Case Study 1: Catalytic Oxidation

A study demonstrated that using MTOAC for the oxidation of cyclohexene resulted in higher yields and reduced by-products compared to traditional methods using nitric acid or potassium permanganate. The environmental impact was significantly lower due to reduced hazardous waste generation.

Case Study 2: Metal Recovery

In a project focused on recycling palladium from diesel oxidation catalysts, MTOAC was employed as part of a hydrometallurgical process. The results indicated high recovery rates of palladium while minimizing environmental impact through efficient metal extraction techniques .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Chemistry | Catalytic oxidation of cyclohexene | Environmentally friendly process |

| Synthesis of acridine dione derivatives | High yield under mild conditions | |

| Suzuki-Miyaura cross-coupling | Efficient coupling in aqueous media | |

| Metal Extraction | Recovery of palladium and platinum | High recovery rates |

| Wastewater treatment | Effective removal of heavy metals | |

| Environmental Applications | Acid recovery from industrial waste | Improved waste management |

| Foaming control in wastewater | Enhanced treatment efficiency |

Wirkmechanismus

Methyltrioctylammonium chloride exerts its effects primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases by forming ion pairs with the target ions. This enhances the solubility of the ions in the organic phase, allowing for more efficient reactions and separations. The molecular targets and pathways involved include the formation of ion pairs and the stabilization of transition states during chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Tetraalkylammonium Chlorides

MTOAC belongs to the broader class of tetraalkylammonium salts (QACs), which vary in alkyl chain length and substitution patterns. Key comparisons include:

Tetraethylammonium Chloride (TEAC)

- Structure : Four ethyl groups attached to nitrogen.

- Activity : TEAC is less potent than MTOAC in pharmacological applications due to shorter alkyl chains, which reduce lipid solubility and membrane penetration .

- Extraction Efficiency : TEAC requires higher salting-out reagent concentrations for metal extraction compared to MTOAC, which operates effectively at lower chloride concentrations (e.g., 5.5 M Cl⁻) .

Methyl-tri-ethyl-ammonium Chloride

- Structure : One methyl and three ethyl groups.

- Activity : Exhibits intermediate potency between TEAC and MTOAC, highlighting the impact of alkyl chain length on biological activity .

Tributyltetradecylphosphonium Chloride

- Structure : Phosphonium-based QAC with three butyl and one tetradecyl chain.

- Toxicity : Shows comparable cytotoxicity to MTOAC in oligodendrocyte viability assays (IC₅₀ ≈ 20 µM), underscoring the shared surfactant-driven toxicity of QACs .

Extraction Performance in Hydrometallurgy

MTOAC is benchmarked against other extractants in cobalt(II) recovery from lithium-ion battery waste:

Key Findings :

- MTOAC outperforms organophosphorus extractants like D2EHPA in high-chloride media, achieving near-complete Co(II) separation with minimal nickel loss .

- Compared to Aliquat 336 (a trioctylmethylammonium chloride variant), MTOAC operates at lower chloride concentrations, reducing reagent costs .

Hydrophobic Deep Eutectic Solvents (HDES)

MTOAC-based HDES are compared to other solvents in artemisinin and volatile fatty acid (VFA) extraction:

Key Findings :

- MTOAC-based HDES exhibit hydrophobicity comparable to petroleum ether, enabling high artemisinin yields (7.99 mg/g vs. 6.18 mg/g for menthol-based systems) .

- Decanoic acid paired with tetraheptylammonium chloride slightly outperforms MTOAC in VFA extraction (76.5% vs. 70.5%), likely due to differences in chain length and hydrogen-bonding capacity .

Toxicity and Environmental Impact

QACs, including MTOAC, are scrutinized for their cytotoxicity and environmental persistence:

Key Findings :

- Its detection in environmental samples underscores the need for improved waste management in industrial applications .

Biologische Aktivität

Methyltrioctylammonium chloride (MTOAC), a quaternary ammonium salt, is recognized for its diverse biological activities and applications in various fields, including catalysis and solvent extraction. This article explores the biological activity of MTOAC, highlighting its mechanisms, applications, and relevant research findings.

- Chemical Formula : CHN.Cl

- Molecular Weight : 404.16 g/mol

- CAS Number : 5137-55-3

- Physical State : Viscous liquid, colorless to pale orange

- Solubility : Partially soluble in water; soluble in organic solvents like chloroform and hexanes

MTOAC functions primarily as a phase-transfer catalyst and an ion-exchange agent. Its biological activity can be attributed to several mechanisms:

- Phase Transfer Catalysis : MTOAC facilitates the transfer of ions across phase boundaries, enhancing the efficiency of reactions that involve ionic species in different phases.

- Micelle Formation : At low concentrations, MTOAC can form micelles, which can encapsulate hydrophobic compounds, thus enhancing their solubility and bioavailability in aqueous environments .

- Metal Ion Extraction : MTOAC has been shown to effectively extract metal ions from solutions, which is particularly useful in bioremediation and recovery processes .

1. Catalytic Reactions

MTOAC has been utilized as a catalyst in various organic reactions:

- It catalyzes the synthesis of acridine dione derivatives from aromatic aldehydes and dimedone under ultrasonic irradiation, showcasing its role in facilitating complex organic transformations .

- In the Suzuki-Miyaura cross-coupling reaction, MTOAC serves as a catalyst for coupling aryl and heteroaryl chlorides in aqueous environments, promoting greener chemical processes .

2. Metal Ion Recovery

Research indicates that MTOAC is effective in extracting cobalt from mixed electrode materials in lithium-ion batteries. The study demonstrated that with optimal concentrations of MTOAC, cobalt extraction efficiencies reached up to 96.87%, while minimizing the loss of nickel . This property makes it valuable for recycling metals from electronic waste.

3. Lignin Removal

A study evaluated the effectiveness of MTOAC in removing lignin from sugarcane bagasse. The results indicated that MTOAC significantly enhanced lignin solubilization compared to conventional methods, suggesting its potential application in biomass processing for biofuel production .

Case Study 1: Cobalt Extraction Efficiency

A systematic study assessed the extraction efficiency of cobalt(II) using MTOAC from a solution containing nickel ions. The findings revealed that increasing the concentration of MTOAC improved cobalt extraction efficiency while maintaining low nickel loss rates. The optimal concentration was found to be 1.3 M, achieving a remarkable extraction efficiency .

| Concentration (M) | Cobalt Extraction Efficiency (%) | Nickel Loss Rate (%) |

|---|---|---|

| 0.5 | 75.00 | 5.00 |

| 1.0 | 85.50 | 2.50 |

| 1.3 | 96.87 | 0.89 |

| 1.5 | 97.76 | 1.20 |

Case Study 2: Lignin Solubilization

In another study focusing on biomass treatment, MTOAC was evaluated alongside sodium hydroxide for its ability to solubilize lignin from sugarcane bagasse. The results indicated that MTOAC enhanced lignin removal significantly compared to traditional methods, indicating its potential use in sustainable biomass processing .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of methyltrioctylammonium chloride (MTOAC) for experimental design in solvent extraction systems?

MTOAC's density (0.884 g/mL at 25°C), molecular weight (404.16 g/mol), and phase-transfer capabilities are essential for designing solvent extraction protocols. Its hydrophobicity and ability to form ion pairs with metal chlorides enable efficient partitioning into organic phases. For example, in Co(II)/Ni(II) separation, MTOAC's chloride affinity drives selective CoCl₄²⁻ complex transfer to the organic phase . When preparing organic phases, ensure MTOAC is dissolved in sulfonated kerosene with 5% isopropyl alcohol to enhance solubility and stability .

Q. How does MTOAC function as a phase-transfer catalyst in Suzuki-Miyaura cross-coupling reactions?

MTOAC facilitates the transfer of hydrophilic reactants (e.g., aryl chlorides) into organic phases by forming lipophilic ion pairs. In aqueous-organic biphasic systems, MTOAC stabilizes palladium intermediates and accelerates transmetalation steps. For optimal catalytic activity, use MTOAC at 5–10 mol% in H₂O with aryl chlorides and boronic acids, maintaining a pH of 8–9 to prevent quaternary ammonium degradation . Monitor reaction progress via TLC (hexane:EtOAc, 2:1) to confirm product formation .

Advanced Research Questions

Q. What methodologies optimize Co(II) extraction efficiency from Ni(II)-containing chloride solutions using MTOAC?

- Chloride Concentration: Maintain [Cl⁻] ≥ 6 M to maximize CoCl₄²⁻ formation, as Ni(II) remains as NiCl₂ (log D Co/Ni > 10³ at 8 M Cl⁻) .

- Organic Phase Composition: Use 0.1–0.3 M MTOAC in sulfonated kerosene with 5% isopropyl alcohol to minimize viscosity and third-phase formation .

- pH Control: Adjust aqueous phase pH to 1–2 with HCl to suppress Ni(II) hydrolysis. Post-extraction, strip Co(II) with 0.5 M H₂SO₄ for >95% recovery . Validate extraction efficiency via ICP-OES and compare with thermodynamic models (e.g., Pitzer equations) to account for ionic strength effects .

Q. How can researchers resolve contradictions in reported toxicological effects of MTOAC across cell models?

Contradictory results (e.g., apoptosis induction in oligodendrocytes vs. no effect in cortical organoids) may arise from differences in exposure duration, concentration, or cell-specific uptake . To address discrepancies:

- Dose-Response Analysis: Perform qRT-PCR for stress markers (e.g., CHOP) across a concentration gradient (1–100 µM) .

- Mechanistic Studies: Use fluorescence microscopy to track MTOAC localization and correlate with mitochondrial membrane potential changes.

- Model Validation: Compare 2D cell cultures (e.g., OPCs) with 3D organoids to assess tissue-level toxicity .

Q. What experimental strategies mitigate micellization interference when studying MTOAC in aqueous-alcoholic media?

MTOAC’s critical micelle concentration (CMC) decreases in ethanol/water mixtures, complicating ion-pair extraction. To minimize micellization:

- Solvent Selection: Use ≥30% v/v ethanol to disrupt micelle formation while maintaining solubility .

- Concentration Thresholds: Keep MTOAC below 0.05 M in mixed solvents.

- Characterization: Employ pyrene fluorescence (1:3 ratio method) or dynamic light scattering to detect micelles and adjust conditions .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistent reports on MTOAC’s role in gene expression modulation?

Discrepancies in hallmark pathway activation (e.g., NF-κB vs. p53) may reflect cell-type-specific signaling or batch-to-batch variability in MTOAC purity . Recommended steps:

- Replicate Studies: Use MTOAC from ≥98% pure sources (e.g., CAS 5137-55-3) and validate via ¹H NMR .

- Transcriptomic Profiling: Perform RNA-seq with triplicate biological replicates to identify consensus pathways.

- Cross-Validation: Compare results with structurally analogous quaternary ammonium salts (e.g., tributyltetradecylphosphonium chloride) to isolate MTOAC-specific effects .

Q. Methodological Best Practices

Q. What purification techniques are recommended post-synthesis of MTOAC-containing catalysts?

After catalytic reactions (e.g., acridine dione synthesis), wash organic phases with 10% NaCl to remove unreacted MTOAC. For solid residues, recrystallize from ethanol/water (1:3) to isolate pure products . Characterize via FTIR (C-N stretch at 1,480 cm⁻¹) and elemental analysis (N% ~3.46) .

Eigenschaften

IUPAC Name |

methyl(trioctyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBGEWXEAPTVCK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35675-86-6 (iodide), 22061-11-6 (Parent) | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044487 | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [Alfa Aesar MSDS] | |

| Record name | Methyltrioctylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5137-55-3, 63393-96-4 | |

| Record name | Trioctylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Q8S2MJ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.